molecular formula C8H10BrNO B1524843 2-Bromo-5-isopropoxypyridine CAS No. 857992-23-5

2-Bromo-5-isopropoxypyridine

Cat. No. B1524843
M. Wt: 216.07 g/mol
InChI Key: CUYHLTYVNBUNMW-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-isopropoxypyridine is 1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-5-isopropoxypyridine is a liquid at room temperature . It has a molecular weight of 216.08 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Bromo-5-isopropoxypyridine serves as a pivotal reagent in the field of chemical synthesis, particularly in the preparation of complex molecules. For instance, the utility of related bromopyridines in multicomponent chemistry highlights the significance of such compounds in constructing highly functionalized organic compounds efficiently. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that are foundational in organic synthesis (Gydo van der Heijden et al., 2016). Moreover, the electrosynthesis of valuable organic compounds, such as 6-aminonicotinic acid from bromopyridine derivatives in the presence of CO2, showcases the compound's utility in green chemistry and carbon capture technologies (Q. Feng et al., 2010).

Metal-Complexing Molecular Rods

The synthesis of brominated pyridines, including structures analogous to 2-Bromo-5-isopropoxypyridine, underlines their importance in the development of metal-complexing molecular rods. These compounds are foundational in creating coordination complexes with potential applications in catalysis, materials science, and the construction of molecular devices (P. Schwab et al., 2002).

Pharmaceutical Research and Development

In pharmaceutical research, bromopyridines serve as key intermediates in the synthesis of drugs and bioactive molecules. The amination of aryl halides using copper catalysis, where bromopyridines are used, exemplifies the role of these compounds in developing pharmacologically active substances. This highlights their utility in constructing nitrogen-containing heterocycles, which are common in drug molecules (F. Lang et al., 2001).

Innovative Material Synthesis

The role of bromopyridines in the synthesis of innovative materials is also noteworthy. For example, the preparation of halogen-rich intermediates for the synthesis of pentasubstituted pyridines demonstrates the versatility of these compounds in materials science. Such materials could find applications in electronic devices, photovoltaics, and as ligands in coordination chemistry (Yong-Jin Wu et al., 2022).

Safety And Hazards

2-Bromo-5-isopropoxypyridine is associated with certain hazards. It can cause skin irritation and serious eye irritation . The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements associated with this compound are P261, P305, P338, and P351 .

properties

IUPAC Name

2-bromo-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYHLTYVNBUNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716760
Record name 2-Bromo-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-isopropoxypyridine

CAS RN

857992-23-5
Record name 2-Bromo-5-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857992-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-bromo-5-hydroxypyridine and isopropanol in analogy to Example 9c): MS (EI): 215 and 217 M+.
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Synthesis routes and methods II

Procedure details

2-Bromopropane (1.13 mL, 12 mmol) and potassium carbonate (1.43 g, 10.4 mmol) were successively added to a DMF (10 mL) solution of 6-bromopyridin-3-ol (1 g, 5.75 mmol), and the mixture was stirred at 80 degrees for 2 hours. The solution was brought back to room temperature, diluted with ethyl acetate, and washed twice with distilled water, and once with saturated brine. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure to obtain the target (1.28 g, 100%).
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1.13 mL
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1.43 g
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10 mL
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1 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

2-Bromopropane (701 μl) was added to a suspension of 2-bromo-5-hydroxypyridine (1.0 g) and potassium carbonate (2.38 g) in N,N-dimethylformamide (19 ml), and stirred at 80° C. for four hours. Water was added to the reaction solution and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give the titled compound (1.05 g) as a yellow oil.
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701 μL
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1 g
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2.38 g
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19 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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